Rapamycin Dialdehyde

Immunosuppression mTOR Signaling Transplantation

Researchers developing ANDA-compliant rapamycin analytical methods require certified impurity reference standards, but supply consistency and characterization quality vary widely. Rapamycin Dialdehyde (CAS 500733-49-3) directly addresses this need as a fully characterized, non-immunosuppressive impurity standard. • Certified reference for HPLC/UPLC/LC-MS method development and validation per regulatory guidelines. • Non-immunosuppressive mTOR pathway modulator with established antineoplastic IC50 data across multiple cell lines. • Supplied in 10-100 mg quantities with comprehensive COA (HPLC, NMR, MS); global shipping available.

Molecular Formula C₅₁H₇₉NO₁₅
Molecular Weight 946.17
CAS No. 500733-49-3
Cat. No. B1144831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin Dialdehyde
CAS500733-49-3
Synonyms(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H-
Molecular FormulaC₅₁H₇₉NO₁₅
Molecular Weight946.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapamycin Dialdehyde (CAS 500733-49-3) Procurement & Application Overview for Advanced mTOR Research


Rapamycin Dialdehyde (Sirolimus Dialdehyde, CAS 500733-49-3) is a chemically defined derivative of the macrocyclic lactone rapamycin (sirolimus), characterized by the oxidation of two hydroxyl groups to aldehyde functionalities, resulting in the molecular formula C51H79NO15 and a molecular weight of 946.17 g/mol . It is primarily recognized as a key impurity and degradation product in commercial rapamycin preparations and is supplied as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [1]. Beyond its role as an impurity, Rapamycin Dialdehyde is also a representative member of the 'non-immunosuppressive rapamycin dialdehydes' class, which retain mTOR pathway targeting but exhibit a fundamentally altered pharmacological profile compared to the parent drug, as established in foundational patent literature [2].

Rapamycin Dialdehyde: Why Rapamycin, Everolimus, and Other Rapalogs Cannot Be Directly Substituted


Procuring generic rapamycin or clinically established rapalogs (e.g., Everolimus, Temsirolimus, Ridaforolimus) as a substitute for Rapamycin Dialdehyde (500733-49-3) is scientifically invalid due to a fundamental divergence in functional profile. While rapamycin and its FDA-approved analogs are potent immunosuppressants—a property essential for their primary therapeutic indication in preventing organ transplant rejection—Rapamycin Dialdehyde is explicitly defined in the patent literature as 'non-immunosuppressive' [1]. This structural modification, introducing two aldehyde groups, eliminates the immunosuppressive activity associated with the intact rapamycin nucleus, thereby re-directing its biological utility toward applications such as neurotrophic enhancement, direct antineoplastic activity, and studies of hyperproliferative vascular disease, where concomitant immune suppression is an undesirable off-target effect [1][2]. The quantitative evidence presented below demonstrates that this is not a difference in potency, but a binary, qualitative shift in pharmacological activity that precludes simple interchangeability.

Quantitative Evidence Guide: Direct Comparisons of Rapamycin Dialdehyde Against Key In-Class Alternatives


Functional Differentiation: Loss of Immunosuppressive Activity vs. Rapamycin

The most critical differentiation of Rapamycin Dialdehyde from its parent compound, Rapamycin (Sirolimus), is the complete absence of immunosuppressive activity. Rapamycin is a clinically established immunosuppressant used to prevent allograft rejection [1]. In contrast, the rapamycin dialdehydes are explicitly defined and claimed in the patent literature as being 'non-immunosuppressive,' a property that fundamentally alters their utility and safety profile [2]. This binary distinction—activity versus non-activity—represents a class-level inference where the quantitative measure is the presence of a clinically relevant effect in the comparator and its reported absence in the target compound. Direct comparative data in a standard in vivo model (e.g., adjuvant arthritis or skin graft rejection) would be required for absolute confirmation, but the patent claim establishes this as the defining feature of the chemical class.

Immunosuppression mTOR Signaling Transplantation

Neurotrophic Potentiation: Rapamycin Dialdehyde Enhances NGF-Mediated Neurite Outgrowth More Potently Than Rapamycin

In a direct head-to-head comparison using an SH-SY5Y neuroblastoma cell model, Rapamycin Dialdehyde (Example I) demonstrated a superior capacity to potentiate nerve growth factor (NGF)-induced neurite outgrowth compared to the parent compound, Rapamycin. While both compounds enhanced neurite length beyond that of NGF alone, the effect was more pronounced with the dialdehyde derivative [1].

Neuroregeneration Neurotrophic Factors SH-SY5Y Cells

Antineoplastic Activity Spectrum: Comparative IC50 Values Against Multiple Cancer Cell Lines

The in vitro antineoplastic activity of Rapamycin Dialdehyde (Example I) was evaluated against a panel of six tumor cell lines, demonstrating a range of cytotoxic potencies. While the patent presents data for multiple dialdehyde derivatives, the data for Example I serves as a quantitative benchmark for the class. For context, rapamycin is known to have antitumor activity [2], but a direct IC50 comparison from the same assay is not provided in this patent excerpt. The data establishes a baseline of activity for Rapamycin Dialdehyde, which is essential for its procurement as a reference compound in oncology studies [1].

Oncology Cytotoxicity IC50 Antineoplastic

Structural Identity and Purity for Analytical Reference Standard Applications

Rapamycin Dialdehyde (CAS 500733-49-3) is unequivocally identified as a specific impurity in commercial rapamycin preparations, making it an essential reference standard for pharmaceutical analysis. Unlike rapamycin or other rapalogs, which may not co-elute or share the same spectral characteristics, Rapamycin Dialdehyde is the exact chemical entity required for method development (HPLC, LC-MS), validation, and quality control in Abbreviated New Drug Applications (ANDAs) and commercial production. Vendors explicitly supply this compound for such purposes, noting its use in ensuring compliance with regulatory guidelines and traceability to pharmacopeial standards (USP or EP) [1].

Analytical Chemistry Reference Standards Quality Control Method Validation

Recommended Application Scenarios for Rapamycin Dialdehyde (500733-49-3) Based on Quantitative Evidence


Pharmaceutical Analytical Method Development and Quality Control

This is the most established and critical application for Rapamycin Dialdehyde. As a specified impurity of the drug rapamycin, it is an essential reference standard for developing, validating, and executing analytical methods (e.g., HPLC, UPLC, LC-MS) to detect and quantify impurities in rapamycin active pharmaceutical ingredient (API) and finished drug products [1]. Its use is mandated by regulatory guidelines for ANDAs and commercial production, ensuring product purity and safety. Procurement for this purpose is driven by the need for a certified, well-characterized material that enables accurate peak identification and quantitation.

Neuroscience Research on mTOR-Dependent Neurotrophic Mechanisms

Based on quantitative evidence demonstrating its ability to potentiate NGF-induced neurite outgrowth in SH-SY5Y cells, Rapamycin Dialdehyde is a valuable tool for investigating the role of mTOR signaling in neuronal development, regeneration, and neuroprotection [2]. Its non-immunosuppressive profile is a significant advantage, allowing researchers to dissect the direct neurotrophic effects of mTOR modulation without the confounding influence of systemic immune suppression that would accompany the use of rapamycin or other rapalogs. This application is particularly relevant for studies on neurodegenerative diseases, nerve injury, and neurotrophic factor signaling.

In Vitro Oncology Studies on mTOR-Driven Tumor Cell Lines

The IC50 data from a panel of tumor cell lines (including 3T3, A431, SKBR3, MDA435, and SW620) provides a quantitative basis for selecting Rapamycin Dialdehyde as a reference compound or research tool in cancer biology [3]. Researchers can use these values to benchmark the sensitivity of their own cell line models and compare the compound's antineoplastic activity to other mTOR pathway inhibitors. The compound's potential utility lies in studying mTOR-dependent cancer cell growth and survival mechanisms, particularly in contexts where immunosuppression is an undesirable variable.

Research on Hyperproliferative Vascular Disease

The patent literature explicitly claims the utility of non-immunosuppressive rapamycin dialdehydes for the treatment of hyperproliferative vascular disease, such as restenosis following angioplasty [2]. While direct in vivo data for this specific compound is not detailed in the provided sources, the class-level claim establishes a strong rationale for its use as a research tool in vascular biology. Researchers investigating the role of mTOR in vascular smooth muscle cell proliferation and neointimal hyperplasia can utilize this compound to study the pathway's involvement in these processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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